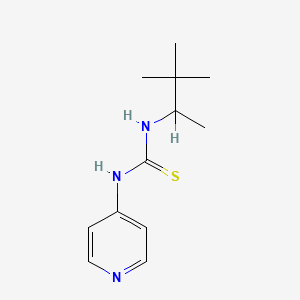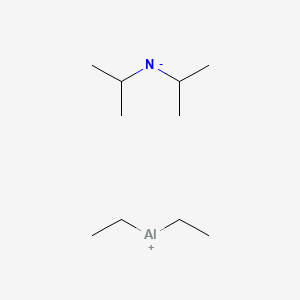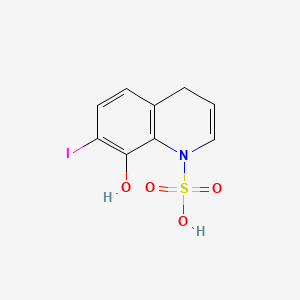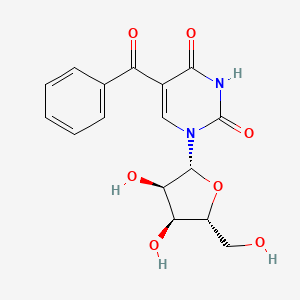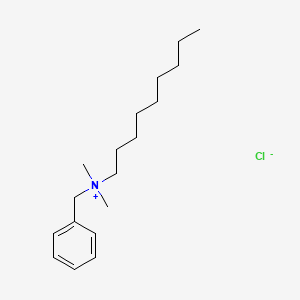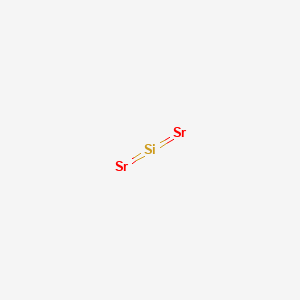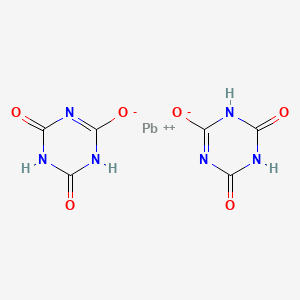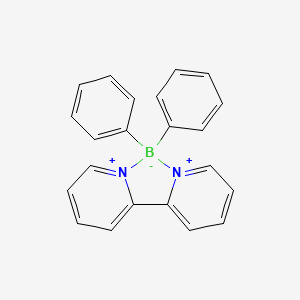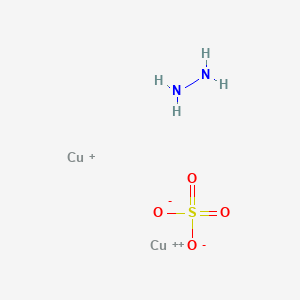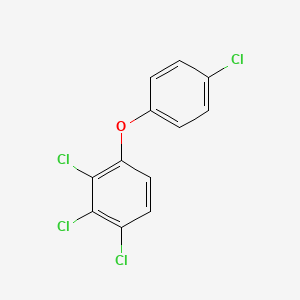
2,3,4,4'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4’-Tetrachlorodiphenyl ether is an organic compound with the molecular formula C12H6Cl4O It is a chlorinated diphenyl ether, which means it consists of two benzene rings connected by an oxygen atom, with four chlorine atoms attached to the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 2,3,4,4’-Tetrachlorodiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4’-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated diphenyl ethers.
Applications De Recherche Scientifique
2,3,4,4’-Tetrachlorodiphenyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,4’-Tetrachlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. The compound can undergo photodechlorination, where it absorbs light and undergoes a chemical reaction that removes chlorine atoms . This process can lead to the formation of dechlorinated and hydroxylated products, which may have different biological activities and environmental impacts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4’,5-Tetrachlorodiphenyl ether: This compound has a similar structure but with chlorine atoms in different positions.
2,3’,4’,5-Tetrachlorodiphenyl ether: Another isomer with chlorine atoms in different positions.
2,4,4’,6-Tetrachlorodiphenyl ether: Yet another isomer with a unique arrangement of chlorine atoms.
Uniqueness
2,3,4,4’-Tetrachlorodiphenyl ether is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. The position of chlorine atoms can affect the compound’s ability to undergo certain reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
65075-01-6 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H |
Clé InChI |
ZPOBHUZRVVTGKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


